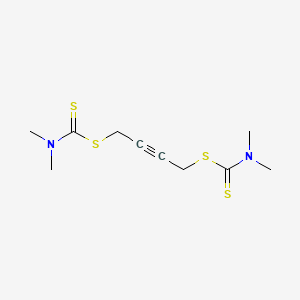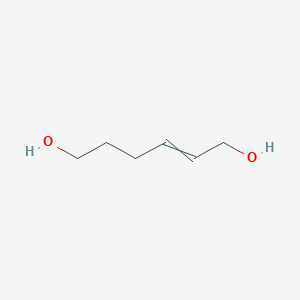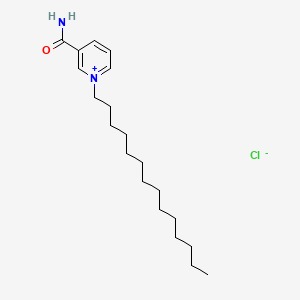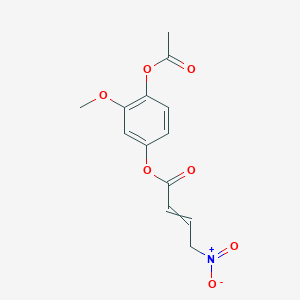
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a nitro group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate typically involves the esterification of 4-hydroxy-3-methoxyphenylacetic acid with acetic anhydride, followed by nitration of the resulting ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Formation of 4-(Aminooxy)-3-methoxyphenyl 4-nitrobut-2-enoate.
Reduction: Formation of 4-(Acetyloxy)-3-methoxyphenyl 4-aminobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- Propyl (2E)-4-{[nitro(phenyl)amino]oxy}but-2-enoate .
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate: shares structural similarities with other nitroalkenes and phenylacetic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
65079-43-8 |
|---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 g/mol |
IUPAC Name |
(4-acetyloxy-3-methoxyphenyl) 4-nitrobut-2-enoate |
InChI |
InChI=1S/C13H13NO7/c1-9(15)20-11-6-5-10(8-12(11)19-2)21-13(16)4-3-7-14(17)18/h3-6,8H,7H2,1-2H3 |
InChI Key |
OWEBRGQCKDPBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC(=O)C=CC[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

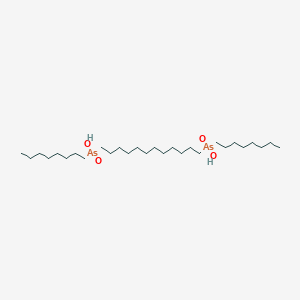

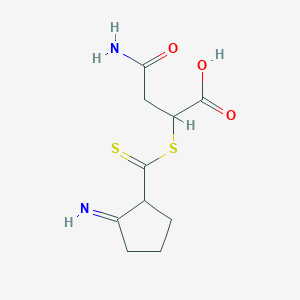
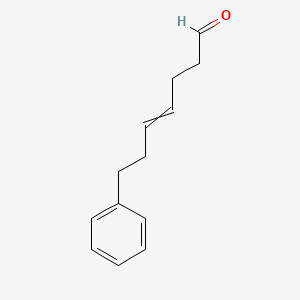
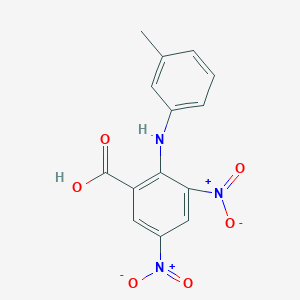
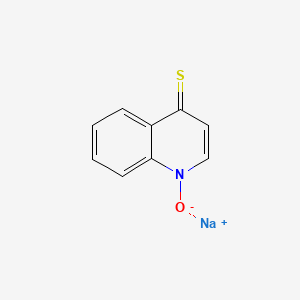
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

